molecular formula C9H15N3O B13187409 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol

4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol

Cat. No.: B13187409
M. Wt: 181.23 g/mol
InChI Key: KDHIXBKIBCKZQU-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel antimicrobial agents. This heterocyclic compound features both a 1-methylimidazole ring and a piperidin-4-ol moiety, a combination that creates a valuable scaffold for constructing more complex molecular entities . The imidazole ring is a privileged structure in drug discovery, known for its ability to engage in key hydrogen bonding and ionic interactions with biological targets, such as enzymes and receptors . A primary research application for this class of compounds is in the exploration of new antibacterial therapies, especially against multi-drug resistant bacteria. The urgent need for such compounds is driven by the rise of serious infections caused by pathogens like the ESKAPE bacteria ( Enterococcus faecium , Staphylococcus aureus , Klebsiella pneumoniae , Acinetobacter baumannii , Pseudomonas aeruginosa , and Enterobacter species) . Imidazole-based molecular hybrids and conjugates are actively investigated as a strategy to overcome antibiotic resistance, as they can exhibit mechanisms of action that include disruption of bacterial cell membrane function and inhibition of essential enzymes or nucleic acid synthesis . Researchers value this compound as a versatile building block for synthesizing these hybrid molecules, which aim to achieve enhanced efficacy and bypass common resistance pathways . The presence of the piperidine ring further contributes to the molecule's potential bioavailability and interaction with biological systems. This product is intended for research purposes only, strictly within laboratory settings. It is not categorized as a drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition in humans or animals.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

4-(1-methylimidazol-2-yl)piperidin-4-ol

InChI

InChI=1S/C9H15N3O/c1-12-7-6-11-8(12)9(13)2-4-10-5-3-9/h6-7,10,13H,2-5H2,1H3

InChI Key

KDHIXBKIBCKZQU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2(CCNCC2)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol

General Synthetic Strategy

The synthesis typically involves:

  • Formation or availability of the 1-methylimidazole moiety.
  • Introduction or functionalization of the piperidin-4-ol ring.
  • Coupling of the imidazole and piperidine units under controlled conditions.

One common route is the nucleophilic substitution or coupling of a suitable piperidine derivative with 1-methylimidazole or its activated derivatives.

Specific Synthetic Routes and Reaction Conditions

Route A: Direct Coupling of 1-Methylimidazole with Piperidin-4-ol Derivatives
  • Starting Materials: 1-methylimidazole and 4-piperidone or 4-hydroxypiperidine derivatives.
  • Reaction Conditions: Catalysis with copper iodide and L-proline in DMF solvent, under nitrogen atmosphere, at moderate temperatures (60–110°C).
  • Mechanism: The imidazole nitrogen acts as a nucleophile attacking an electrophilic site on the piperidine ring or its derivative.
  • Yields: High yields reported, e.g., 85% for 1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol under optimized conditions.
Route B: Multi-step Synthesis via Intermediate Protection and Functional Group Transformations
  • Step 1: Protection of 4-piperidone hydrochloride to N-tert-butyloxycarbonyl-4-piperidone.
  • Step 2: Amination to introduce amino groups on the piperidine ring.
  • Step 3: Coupling with imidazole derivatives under nitrogen protection with bases like triethylamine in solvents such as toluene or dimethyl sulfoxide.
  • Step 4: Deprotection and purification by recrystallization or chromatography.
  • Yields: Molar yields vary from 70% to 90% depending on step and purification.

Reaction Example from Literature

Step Reagents & Conditions Product Yield (%) Notes
1 4-piperidone hydrochloride + sodium bicarbonate + dimethyl dicarbonate, RT, 24h N-tert-butyloxycarbonyl-4-piperidone 91 Protection step
2 4-amino-1-t-butoxycarbonylpiperidine + 2-chloro-3-pyridyl carboxylic acid + Na2CO3 + KI, DMSO, 100°C 2-(4-amino)piperidyl-Niacin Nicotinic Acid 73 Amination and coupling
3 Intermediate + nitrine diphenyl phosphoester + triethylamine, toluene, reflux 5h Cyclized imidazolopyridinone derivatives 78 Cyclization
4 Final coupling with nitrine reagent under inert atmosphere, reflux 4-8h Target compound after purification - Final product synthesis

Alternative Synthetic Approaches and Analogues

  • Thioether Derivatives: Synthesis of related compounds such as 4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}piperidin-4-ol involves additional sulfur-containing functional groups, requiring multi-step synthesis involving imidazole and piperidine precursors with sulfur incorporation.

  • Nucleophilic Substitution on Benzimidazole Scaffolds: Similar heterocyclic compounds bearing piperidine substituents have been synthesized by nucleophilic substitution of chlorinated benzimidazole derivatives with 4-methylpiperidine, using reagents like POCl3 for chlorination and DMF as solvent at elevated temperatures (110°C).

Reaction Optimization and Scale-up

  • Use of copper-catalyzed N-arylation with ligands such as L-proline in DMF has been shown to provide high yields and scalability, achieving 81–85% yields on 100 mmol scale.

  • Protection-free, sequential synthetic routes have been developed to minimize purification steps and improve overall efficiency.

Analytical Characterization and Purification

Summary Table of Key Preparation Data

Parameter Details
Typical Starting Materials 1-methylimidazole, 4-piperidone hydrochloride, 4-hydroxypiperidine
Common Catalysts Copper iodide, L-proline
Solvents DMF, toluene, DMSO
Temperature Range 60–110°C
Reaction Time 3–24 hours depending on step
Yields 70–91% for intermediates; ~85% for final coupling
Purification Methods Chromatography, recrystallization
Analytical Techniques 1H-NMR, 13C-NMR, LC-MS

Research Findings and Notes

  • The presence of both imidazole and piperidine rings allows for diverse chemical modifications, impacting biological activity.
  • Multi-step syntheses require careful control of reaction conditions to optimize yield and purity.
  • Protection of amine groups (e.g., Boc protection) is often employed to improve selectivity.
  • Recent advances include protection-group free methods and copper-catalyzed N-arylation to streamline synthesis.
  • Analogues with modifications at the imidazole or piperidine rings have been synthesized and characterized for potential pharmacological applications.

This detailed synthesis overview provides a comprehensive guide to the preparation of this compound, reflecting current research and industrial practices. The combination of classical organic synthesis with modern catalytic methods allows efficient access to this compound for further chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

Scientific Research Applications

4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol and related compounds:

Compound Name Substituents/Modifications Molecular Formula Key Functional Groups Potential Applications Reference
This compound 4-ol, 1-methylimidazole at C4 of piperidine C₉H₁₅N₃O Hydroxyl, Imidazole Medicinal (kinase inhibition inferred)
4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]piperidine HCl Sulfanyl linkage, hydrochloride salt C₉H₁₆ClN₃S Sulfur, Imidazole Kinase inhibitors (structural inference)
1-Benzyl-4-(1H-imidazol-4-yl)-piperidine Benzyl group at N1 of piperidine C₁₅H₁₈FN₃ Benzyl, Imidazole Cancer research (mentioned in )
2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-one Benzoimidazole, ketone at C4 C₁₃H₁₅N₃O Ketone, Benzoimidazole Antimicrobial (analogous to )
4-(5-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl pyridin-2-amine Fluorophenyl, methylthio, pyridine C₁₆H₁₅FN₄S Fluorine, Thioether Kinase inhibition (CK1δ inhibitors)

Key Observations

Hydrophilicity vs. Lipophilicity :

  • The hydroxyl group in this compound increases polarity compared to analogs like 1-benzyl-4-(1H-imidazol-4-yl)-piperidine, which has a lipophilic benzyl group. This may enhance aqueous solubility but reduce membrane permeability .
  • Sulfanyl-linked analogs (e.g., ) introduce a sulfur atom, which can modulate electronic properties and metabolic stability.

Synthetic Routes :

  • SNAr reactions are common for imidazole-bipyridine derivatives , while fluorophenyl-containing analogs (e.g., CK1δ inhibitors) are synthesized via high-temperature amine coupling .

Biological Activity: Benzoimidazole derivatives (e.g., ) exhibit antimicrobial activity due to extended aromatic systems, whereas fluorophenyl groups (e.g., ) enhance kinase binding via halogen bonding. The hydroxyl group in the target compound may act as a hydrogen bond donor, mimicking natural substrates in enzyme inhibition.

Thioether and fluorine substituents improve metabolic resistance, as seen in kinase inhibitors .

Biological Activity

4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. Characterized by the presence of both an imidazole and a piperidine ring, this compound exhibits potential applications in medicinal chemistry, particularly in drug development. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H17N3O, with a molecular weight of approximately 169.25 g/mol. The compound can also exist in its dihydrochloride salt form, which enhances its solubility and stability for biological assays.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

1. Antimicrobial Activity

  • Antibacterial Properties : This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : It has also shown antifungal properties, making it a candidate for therapeutic applications in treating infections caused by fungi .

2. Anticancer Potential

  • Compounds similar to this compound have been identified as potential Aurora kinase inhibitors, which are crucial in regulating cancer cell division. This suggests that the compound may have applications in cancer therapy .

3. Mechanism of Action

  • The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring plays a crucial role in modulating enzyme activity, influencing various physiological processes, including metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFindings
Study A Demonstrated antibacterial activity with MIC values indicating effective inhibition against E. coli and S. aureus .
Study B Explored anticancer properties, revealing potential as an Aurora kinase inhibitor .
Study C Investigated antifungal effects, showing promise against various fungal strains .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameCAS NumberUnique Features
1-Methylimidazole616-47-9Contains an imidazole ring; simpler structure without piperidine
Piperidine110-89-4Basic piperidine structure; lacks heteroatoms beyond nitrogen
1-(Piperidin-4-yl)imidazole1234567-XSimilar ring structures; different substitution patterns on rings

The dual-ring structure of this compound allows for distinct chemical reactivity and potential therapeutic applications not found in these similar compounds.

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